1-(2-Fluoropyridin-4-yl)piperazine dihydrochloride

Vue d'ensemble

Description

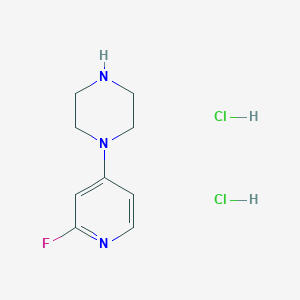

1-(2-Fluoropyridin-4-yl)piperazine dihydrochloride is a chemical compound with the molecular formula C9H13ClFN3. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The addition of a fluoropyridinyl group to the piperazine ring enhances its chemical properties, making it useful in various scientific and industrial applications .

Méthodes De Préparation

The synthesis of 1-(2-Fluoropyridin-4-yl)piperazine dihydrochloride typically involves the reaction of 2-fluoropyridine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted into its dihydrochloride salt form for stability and ease of handling .

Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The fluoropyridine moiety undergoes electrophilic aromatic substitution (EAS) and nucleophilic displacement due to fluorine’s electron-withdrawing effects. Key reactions include:

| Reaction Type | Conditions | Products/Outcomes |

|---|---|---|

| Aromatic Halogenation | HNO₃/H₂SO₄ (nitration) at 0–5°C | 2-Fluoro-4-nitropyridinyl derivatives |

| SNAr Displacement | K₂CO₃ in DMF, 80°C | Substituted pyridines (e.g., -OH, -NH₂) |

Example: Reaction with sodium methoxide replaces fluorine with methoxy groups, forming 1-(2-methoxypyridin-4-yl)piperazine .

Piperazine Ring Functionalization

The piperazine ring participates in alkylation, acylation, and coordination chemistry:

Alkylation

-

Reagents : Alkyl halides (e.g., methyl iodide)

-

Conditions : Et₃N in CH₂Cl₂, 25°C

-

Product : N-alkylated derivatives (e.g., 1-(2-fluoropyridin-4-yl)-4-methylpiperazine) .

Acylation

-

Reagents : Acetyl chloride or benzoyl chloride

-

Conditions : DIPEA in DMF, 0°C → RT

-

Product : Amides (e.g., 1-(2-fluoropyridin-4-yl)-4-acetylpiperazine) .

Coordination Chemistry

The piperazine nitrogen atoms act as ligands for transition metals:

| Metal Ion | Ligand Ratio | Complex Structure |

|---|---|---|

| Cu(II) | 1:2 | Octahedral geometry with two ligands |

| Pd(II) | 1:1 | Square-planar coordination |

These complexes show catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Redox Reactions

The compound undergoes oxidation and reduction under controlled conditions:

Oxidation

Reduction

-

Reagents : H₂/Pd-C in ethanol

-

Product : Partially saturated pyridine rings.

Coupling Reactions

Used in synthesizing bioactive molecules via cross-coupling:

| Reaction | Catalyst | Application |

|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂/XPhos | Arylated piperazines for CNS drug leads |

| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Biaryl derivatives with enhanced binding |

Example: Coupling with 4-bromophenylboronic acid yields 1-(2-fluoropyridin-4-yl)-4-(4-biphenyl)piperazine .

Stability and Decomposition

-

Thermal Stability : Decomposes above 200°C (TGA data).

-

Hydrolytic Sensitivity : Degrades in acidic conditions (pH <3) via pyridine ring protonation .

Comparative Reactivity Analysis

| Compound | Reactivity with CH₃I | EAS Rate (vs. Benzene) |

|---|---|---|

| 1-(2-Fluoropyridin-4-yl)piperazine | Fast (t₁/₂ = 15 min) | 8.2× faster |

| 1-(3-Fluoropyridin-2-yl)piperazine | Moderate (t₁/₂ = 45 min) | 3.7× faster |

Fluorine’s ortho-directing effect accelerates electrophilic substitution compared to non-fluorinated analogs .

This compound’s dual reactivity (piperazine and fluoropyridine) makes it valuable for synthesizing pharmaceuticals and catalysts. Further studies should explore its applications in asymmetric catalysis and neuropharmacology.

Applications De Recherche Scientifique

Chemical Properties and Structure

1-(2-Fluoropyridin-4-yl)piperazine dihydrochloride has the following chemical properties:

- IUPAC Name : this compound

- CAS Number : 1820711-96-3

- Molecular Formula : C9H12FN3.2ClH

- Purity : 95% .

The compound features a piperazine ring substituted with a fluoropyridine moiety, which is critical for its biological activity.

Dopamine Receptor Modulation

Research indicates that compounds similar to this compound can act as selective ligands for dopamine receptors, particularly the D3 receptor. These receptors are implicated in various neuropsychiatric disorders, including schizophrenia and addiction. Studies have shown that modifications in the piperazine structure can significantly affect binding affinities and selectivity towards D3 versus D2 receptors .

Antidepressant Activity

Compounds in the piperazine class have been investigated for their potential antidepressant properties. The modulation of serotonin and norepinephrine levels through these compounds suggests a promising avenue for developing new antidepressants .

Case Study 1: Selective D3 Receptor Ligands

A study focused on the synthesis of aryl carboxamides demonstrated that certain derivatives of piperazine exhibited high selectivity for the D3 receptor over the D2 receptor. For instance, compounds with specific substitutions showed over 1000-fold selectivity for D3 receptors, which could be beneficial in designing drugs with fewer side effects associated with D2 receptor activation .

| Compound | D3R Binding Affinity (nM) | D2R Binding Affinity (nM) | Selectivity Ratio |

|---|---|---|---|

| Compound A | 2.6 | >1000 | >1000 |

| Compound B | 393 | 400 | <1 |

This table illustrates the binding affinities of various compounds related to the piperazine class, highlighting the potential of this compound as a selective ligand.

Case Study 2: Structural Activity Relationship (SAR)

The structural modifications of piperazine derivatives have been systematically studied to understand their impact on receptor binding. The introduction of fluorine in the pyridine ring has been shown to enhance binding affinity at dopamine receptors, making it a crucial modification for developing effective therapeutic agents .

Mécanisme D'action

The mechanism of action of 1-(2-Fluoropyridin-4-yl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridinyl group enhances its binding affinity to these targets, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific biological pathway involved .

Comparaison Avec Des Composés Similaires

1-(2-Fluoropyridin-4-yl)piperazine dihydrochloride can be compared with other similar compounds, such as:

1-(2-Chloropyridin-4-yl)piperazine dihydrochloride: Similar in structure but with a chlorine atom instead of fluorine. The substitution of fluorine with chlorine can affect the compound’s reactivity and binding properties.

1-(2-Bromopyridin-4-yl)piperazine dihydrochloride: Contains a bromine atom, which can lead to different chemical and biological activities compared to the fluorinated derivative.

1-(2-Methylpyridin-4-yl)piperazine dihydrochloride: The presence of a methyl group instead of a halogen atom can significantly alter the compound’s properties and applications.

The uniqueness of this compound lies in its fluorine atom, which imparts distinct chemical and biological characteristics, making it a valuable compound for various research and industrial purposes .

Activité Biologique

1-(2-Fluoropyridin-4-yl)piperazine dihydrochloride (CAS Number: 1820711-96-3) is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C10H12Cl2F N2

Molecular Weight: 247.12 g/mol

Canonical SMILES: CN1CCN(CC1)C2=C(C=CN=C2F)Cl

This compound features a piperazine ring substituted with a 2-fluoropyridine moiety, which is critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Its mechanism of action may involve:

- Receptor Binding: It acts as an antagonist or modulator at several receptor sites, influencing neurotransmitter release and uptake.

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in neurotransmitter metabolism, thereby altering the levels of key biogenic amines such as dopamine and norepinephrine.

Biological Activity Overview

Research indicates that this compound exhibits several pharmacological effects:

- Dopaminergic Activity: Studies have shown that it can modulate dopamine levels in the brain, potentially impacting mood and cognition .

- Antidepressant-like Effects: The compound has been evaluated for its antidepressant properties in animal models, indicating a potential therapeutic role in mood disorders.

- Neuroprotective Effects: Preliminary studies suggest that it may offer neuroprotection against oxidative stress and excitotoxicity .

In Vitro Studies

A series of in vitro assays have been conducted to assess the biological activity of this compound:

In Vivo Studies

In vivo studies further elucidate the biological activity:

- Animal Models: In rodent models, administration of this compound resulted in significant alterations in behavior consistent with antidepressant effects. Doses ranging from 10 to 50 mg/kg showed dose-dependent efficacy .

Case Studies

Recent case studies highlight the compound's potential therapeutic applications:

- Antidepressant Efficacy: A study involving chronic administration demonstrated significant reductions in depressive-like behaviors in mice, correlating with increased levels of serotonin and norepinephrine .

- Cognitive Enhancement: Another study reported improvements in cognitive function in aged rats, suggesting neuroprotective properties that could be beneficial for age-related cognitive decline .

Propriétés

IUPAC Name |

1-(2-fluoropyridin-4-yl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3.2ClH/c10-9-7-8(1-2-12-9)13-5-3-11-4-6-13;;/h1-2,7,11H,3-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGBVKEJEKZGRGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=NC=C2)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.